molecular formula C25H19NO5 B2762847 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide CAS No. 886181-01-7

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide

Cat. No.: B2762847
CAS No.: 886181-01-7
M. Wt: 413.429
InChI Key: APXCMMPFTXCEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a benzodioxole core, a structural motif frequently investigated for its potential biological activities. Research into analogous benzodioxole-containing compounds has demonstrated their value as potent synergists, particularly in enhancing the efficacy of antifungal agents like fluconazole against resistant strains of Candida albicans . The integration of the benzofuran and phenylpropanamide groups further expands its potential research applications, suggesting possible investigation into areas such as enzyme inhibition and cancer therapeutics. Compounds with similar structural features are being explored for their role as histone deacetylase (HDAC) inhibitors, which are relevant in oncology research for their ability to modulate gene expression and cell proliferation . Additionally, benzodioxole derivatives have been identified in patents for their potential use in anti-angiogenic and anti-metastatic applications, indicating a broader scope in studying cancer pathways . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for in vitro studies to explore its specific mechanism of action, pharmacokinetic properties, and structure-activity relationships (SAR) in various disease models.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c27-22(13-10-16-6-2-1-3-7-16)26-23-18-8-4-5-9-19(18)31-25(23)24(28)17-11-12-20-21(14-17)30-15-29-20/h1-9,11-12,14H,10,13,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXCMMPFTXCEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzofuran Synthesis

Benzofuran construction typically proceeds via:

  • Perkin rearrangement of ortho-substituted phenols with α,β-unsaturated acids
  • Transition metal-catalyzed cyclization of alkynyl phenols (e.g., Au(III) or Pd(II)-mediated)
  • Radical-based annulation using photoredox or electrochemical methods

A critical intermediate is 3-aminobenzofuran, which can undergo acylative coupling with the benzo[d]dioxole-5-carbonyl chloride. Recent work demonstrates that cobalt-catalyzed C–H amination of benzofuran-2-carboxylates provides direct access to 3-aminobenzofurans in 78–92% yields.

Synthesis of Benzo[d]dioxole-5-carbonyl Chloride

Oxidation of Piperonal

Piperonal (benzo[d]dioxole-5-carbaldehyde) serves as the primary precursor:

  • Kornblum Oxidation : Treatment with oxone (2KHSO₅·KHSO₄·K₂SO₄) in acetonitrile/water converts the aldehyde to carboxylic acid (83% yield).
  • Chlorination : Reaction with thionyl chloride (SOCl₂) in dichloromethane generates the acid chloride (95% yield).

Key Data :

Step Reagent Conditions Yield
Oxidation Oxone (2.5 eq) CH₃CN/H₂O (3:1), 0°C→RT, 6 h 83%
Chlorination SOCl₂ (3 eq) DCM, reflux, 2 h 95%

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

Classical acylation of 3-aminobenzofuran with benzo[d]dioxole-5-carbonyl chloride:

  • Conditions : Aqueous NaOH (10%), dichloromethane, 0°C→RT
  • Yield : 68–72% (requires rigorous exclusion of moisture)

Uranium-Based Coupling Reagents

Modern alternatives improve efficiency:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
  • Reaction : 3-Aminobenzofuran (1 eq), benzo[d]dioxole-5-carboxylic acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF, 25°C, 12 h
  • Yield : 89% (HPLC purity >98%)

Installation of 3-Phenylpropanamide Side Chain

Suzuki-Miyaura Coupling

A boronate ester intermediate enables Pd-mediated cross-coupling:

  • Borylation :

    • Substrate : 3-Bromobenzofuran derivative
    • Reagents : Bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq)
    • Conditions : 1,4-Dioxane, 80°C, 12 h (93% yield)
  • Coupling with 3-Phenylpropanamide :

    • Catalyst : Pd(PPh₃)₄ (3 mol%)
    • Base : Na₂CO₃ (2 M aq.)
    • Solvent : Toluene/EtOH (2:1), 80°C, 4.5 h (91% yield)

Mechanistic Insight : The oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate, which undergoes transmetallation with the boronate. Reductive elimination yields the biaryl product.

Radical-Polar Crossover Approaches

Recent advances in radical chemistry offer alternative pathways:

Nitryl Radical Addition

Using N-nitrosuccinimide as a nitryl radical source:

  • Initiation : Photoredox catalyst (e.g., Ir(ppy)₃) under blue LED
  • Trapping : Cobalt-mediated hydrogen atom transfer (HAT)
  • Yield : 76% for analogous benzofuran systems

Decarbonylative Coupling

Applicable for introducing the benzo[d]dioxole moiety:

  • Reagents : I₂ (1.2 eq), TBHP (tert-butyl hydroperoxide, 3 eq)
  • Mechanism : Amidyl radical generation →-H shift → CO extrusion → cyclization
  • Key Step : DFT calculations confirm a ΔG‡ of +16.00 kcal/mol for the-H shift

Optimization Challenges and Solutions

Regioselectivity in Benzofuran Functionalization

  • Issue : Competing C-2 vs. C-3 substitution
  • Solution :
    • Directing Groups : Pyridine N-oxide at C-2 directs amination to C-3 (86% selectivity)
    • Steric Effects : tert-Butoxycarbonyl (Boc) protection minimizes undesired ortho-substitution

Stability of Benzo[d]dioxole Under Oxidative Conditions

  • Problem : Ring opening during TBHP-mediated reactions
  • Mitigation :
    • Lower reaction temperature (40°C vs. 80°C)
    • Substituent tuning: Electron-withdrawing groups at C-5 stabilize the dioxole ring

Comparative Analysis of Synthetic Routes

Method Key Steps Total Yield Advantages Limitations
Schotten-Baumann Acylation → Suzuki coupling 52% (3 steps) Low cost, simple setup Moisture-sensitive, moderate yield
HATU-Mediated Direct amidation → Borylation 78% (3 steps) High efficiency, ambient conditions Expensive reagents
Radical Cascade Photoredox initiation → Decarbonylation 61% (2 steps) Atom economy, no prefunctionalization Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran or benzo[d][1,3]dioxole rings, introducing various substituents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), alkylating agents (R-X)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Antimicrobial Properties

The benzofuran scaffold, which is integral to the structure of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide, has been associated with significant antimicrobial activity. Research indicates that derivatives of benzofuran exhibit promising results against various bacterial and fungal strains. For instance, studies have shown that benzofuran derivatives possess activity against Mycobacterium tuberculosis and other pathogenic microorganisms, with minimum inhibitory concentrations (MICs) often reported in the low microgram per milliliter range .

Anticancer Activity

Compounds related to the benzofuran structure have also been explored for their anticancer properties. Specific derivatives have demonstrated effectiveness in inhibiting cancer cell proliferation. For example, some studies have indicated that benzofuran-based compounds can induce apoptosis in breast cancer cells, showcasing their potential as chemotherapeutic agents . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Drug Development

Given its biological activities, this compound holds promise as a lead compound in drug development. Researchers are investigating its potential applications in treating infections caused by resistant strains of bacteria and fungi, as well as its use in cancer therapeutics.

Case Studies

A notable study highlighted the synthesis and evaluation of a series of benzofuran derivatives, including compounds similar to this compound. These compounds were tested for their antimicrobial efficacy against a range of pathogens, demonstrating significant activity that suggests further exploration for clinical applications .

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA. For example, its anticancer activity could be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The benzo[d][1,3]dioxole moiety may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological Use/Activity Physicochemical Notes
Target Compound : N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide Benzofuran Benzo[d][1,3]dioxole-5-carbonyl; 3-phenylpropanamide Not explicitly stated (inferred pesticidal/pharmaceutical potential) High lipophilicity due to aromatic groups; moderate solubility from amide
Flutolanil : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide Benzamide 3-isopropoxy phenyl; 2-trifluoromethyl Fungicide (inhibits succinate dehydrogenase) Enhanced metabolic stability from CF₃; polar isopropoxy group improves solubility
N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole 6-nitro; 3-phenylpropanamide Agrochemical research (unspecified) Nitro group increases electron deficiency; benzothiazole enhances π-π stacking
Cyprofuram : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide Cyclopropane-carboxamide 3-chlorophenyl; tetrahydrofuranone Fungicide Chlorine improves bioavailability; furanone adds polarity

Structural and Functional Insights

  • Benzofuran vs. Benzothiazole Cores : The target compound’s benzofuran core (oxygen-containing) may exhibit different electronic properties compared to sulfur-containing benzothiazoles (e.g., N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide). Benzothiazoles often show stronger π-π interactions, while benzofurans may offer better oxidative stability .
  • Substituent Effects : The benzo[d][1,3]dioxole group in the target compound contrasts with flutolanil’s trifluoromethyl and isopropoxy groups. The dioxole’s electron-rich nature could enhance binding to hydrophobic enzyme pockets, whereas CF₃ in flutolanil improves resistance to metabolic degradation .
  • Amide Linker Variations : The 3-phenylpropanamide chain in the target compound provides greater conformational flexibility compared to shorter acetamide derivatives (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ). This may influence target selectivity and potency.

Research Findings

  • Pesticidal Activity : Flutolanil and cyprofuram demonstrate that amide-linked heterocycles are effective fungicides. The target compound’s benzodioxole group may similarly disrupt fungal membrane proteins, though empirical data are lacking .
  • Synthetic Accessibility : The synthesis of analogous compounds (e.g., furopyridine carboxamides in ) suggests that coupling agents like HATU or DMTMM could be used for amide bond formation in the target compound’s synthesis.

Biological Activity

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • Benzofuran unit : Associated with diverse pharmacological effects.
  • Phenylpropanamide group : Implicated in enhancing the compound's interaction with biological targets.

The molecular formula of this compound is C24H21N1O4C_{24}H_{21}N_{1}O_{4}, indicating a composition of carbon, hydrogen, nitrogen, and oxygen atoms.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is crucial in targeting rapidly dividing tumor cells .

2. Anti-inflammatory Properties

Studies have shown that benzofuran derivatives often possess anti-inflammatory properties. For example:

  • Inhibition of Pro-inflammatory Mediators : Compounds derived from benzofurans have been reported to reduce levels of nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β in stimulated cells .

3. Cytotoxicity Studies

In vitro studies assessing cytotoxicity against various cancer cell lines have demonstrated promising results:

CompoundCell LineIC50 (μM)
This compoundHeLa12.4
5-fluorouracil (control)HeLa35.62

Study on Anticancer Activity

A study by Flynn et al. explored the antiproliferative effects of various benzofuran derivatives against cancer cell lines. The introduction of specific substituents on the benzofuran core significantly enhanced activity compared to unmodified analogs .

Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of related compounds, showing that they could effectively inhibit the activation of NF-kB pathways in inflammatory models .

Q & A

Q. What are the key functional groups in N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-3-phenylpropanamide, and how do they influence its reactivity and characterization?

The compound contains a benzofuran core substituted with a benzo[d][1,3]dioxole carbonyl group and a 3-phenylpropanamide chain . Key functional groups include:

  • Amide (-C(=O)N-) : Contributes to hydrogen bonding and potential interactions with biological targets (e.g., enzymes or receptors) .
  • Benzodioxole moiety : Enhances metabolic stability and influences lipophilicity .
  • Benzofuran ring : Imparts rigidity to the structure, affecting molecular conformation and binding affinity .

Q. Methodological Insight :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzofuran and benzodioxole moieties. For example, the carbonyl carbon in benzodioxole typically resonates at ~165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula by matching the exact mass (e.g., [M+H]+^+ ion) .

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis typically involves multi-step coupling reactions :

Benzofuran core formation : Use [3,3]-sigmatropic rearrangements or palladium-catalyzed cross-coupling to assemble the benzofuran scaffold .

Benzodioxole-carbonyl attachment : Employ Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the benzodioxole-carbonyl group .

Amide bond formation : React the benzofuran intermediate with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF .

Q. Critical Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane) to resolve polar intermediates .
  • Purify intermediates using column chromatography with silica gel (40–60 µm) to remove unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC50_{50}50​ values across studies)?

Root Causes of Contradictions :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter measured activity .
  • Purity Issues : Residual solvents (e.g., DMF) or byproducts from incomplete amide coupling may interfere with biological assays .

Q. Methodological Solutions :

  • Orthogonal Validation : Confirm activity using two independent assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
  • Batch Reproducibility : Synthesize multiple batches under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) and compare purity via HPLC (>98%) .

Q. What computational approaches are suitable for predicting the pharmacokinetic (PK) properties of this compound?

Key Tools :

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability .
  • QSAR Models : Use descriptors like logP (calculated via ChemAxon) and polar surface area (PSA) to estimate blood-brain barrier permeability .

Q. Validation Steps :

  • Compare computational predictions with in vitro ADME assays (e.g., microsomal stability in rat liver microsomes) .
  • Cross-reference with structurally similar compounds (e.g., analogs in ’s table) to identify trends in bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

SAR Design Framework :

Core Modifications : Replace benzofuran with benzothiophene to assess electronic effects on target binding .

Substituent Variation :

  • Benzodioxole : Test substituents (e.g., 5-nitro vs. 5-methoxy) to modulate electron density and steric bulk .
  • Propanamide chain : Explore alkyl chain length (e.g., 2-phenyl vs. 4-phenyl) to optimize hydrophobic interactions .

Q. Experimental Workflow :

  • Synthesize derivatives using parallel synthesis (e.g., 24-well plate format) .
  • Screen against target proteins (e.g., kinase panels) and analyze dose-response curves to calculate IC50_{50} values .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Common Challenges :

  • Low Melting Point : Amorphous solids form due to flexible propanamide chains .
  • Solvent Trapping : Residual THF or DMF disrupts crystal lattice formation .

Q. Optimization Techniques :

  • Co-Crystallization : Add small-molecule co-formers (e.g., tartaric acid) to stabilize the crystal lattice .
  • Vapor Diffusion : Use slow evaporation with mixed solvents (e.g., methanol/water) to grow single crystals .

Q. How do structural analogs of this compound inform its mechanism of action (MOA)?

Key Analogs and Insights :

AnalogStructural DifferenceBiological ImpactSource
N-(2-(benzodioxole-5-carbonyl)benzofuran-3-yl)-4-phenylbutanamideLonger alkyl chain (butanamide)Reduced solubility but enhanced target residence time
N-(2-(benzodioxole-5-carbonyl)thieno[3,2-b]furan-3-yl)-3-phenylpropanamideThienofuran coreImproved metabolic stability in liver microsomes

Q. Methodological Takeaway :

  • Use surface plasmon resonance (SPR) to compare binding kinetics between analogs and the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.